molecular formula C6H8N2O4 B1525093 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1083424-35-4

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Cat. No. B1525093
M. Wt: 172.14 g/mol
InChI Key: HCLXDMHMZNTZMP-UHFFFAOYSA-N
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Description

“2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a compound with the CAS Number: 1083424-35-4. It has a molecular weight of 172.14 . The compound is a powder at room temperature .


Synthesis Analysis

Oxadiazoles, including “2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The InChI Code for “2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is 1S/C6H8N2O4/c1-4-7-5 (12-8-4)2-11-3-6 (9)10/h2-3H2,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

The boiling point of “2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is predicted to be 489.8±55.0 °C . The density is predicted to be 1.302±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

Aldose Reductase Inhibition and Visual Impairment Prevention

A study explored the synthesis and testing of 1,2,4-oxadiazol-5-yl-acetic acids for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications, including cataracts. Compounds with the oxadiazole core showed significant inhibitory activity, with the lead compound demonstrating potential to prevent cataract development in a rat model. This suggests a therapeutic application in managing diabetes-induced visual impairments (La Motta et al., 2008).

Anticancer Activity

Another research avenue involves the synthesis of benzimidazole derivatives incorporating the oxadiazole moiety, which underwent in vitro evaluation for anticancer properties. One compound showed significant activity against a breast cancer cell line, indicating the potential of oxadiazole derivatives as a scaffold for developing new anticancer agents (Salahuddin et al., 2014).

Antimicrobial Agents

The antimicrobial potential of oxadiazole derivatives has been investigated, with several compounds demonstrating significant activity against a range of microbes. This highlights the potential use of these derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

Computational Chemistry and Thermal Cycloreversion Studies

Computational studies on the thermal cycloreversion of oxadiazolines, yielding insights into the mechanistic pathways and the stability of intermediates like carbonyl ylides. These studies are vital for understanding the reactivity and applications of oxadiazole derivatives in synthetic chemistry (Czardybon et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have also been studied for their potential as corrosion inhibitors, indicating their application in protecting metals from corrosion in acidic environments. This application is significant for industrial processes and materials preservation (Ammal et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” and similar compounds could involve further exploration of their potential therapeutic applications, given their wide range of biological activities . Additionally, their potential as high-energy molecules could be explored .

properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-4-7-5(12-8-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXDMHMZNTZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

CAS RN

1083424-35-4
Record name 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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